2-chloro-N-(1H-indazol-7-yl)acetamide

Description

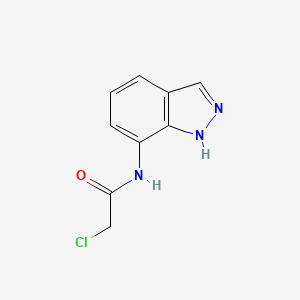

2-Chloro-N-(1H-indazol-7-yl)acetamide is a chloroacetamide derivative featuring an indazole moiety at the N-position. Structurally, it comprises a chloroacetyl group (Cl-CH₂-C=O) linked via an amide bond to the 7-position of 1H-indazole, a bicyclic aromatic system with two nitrogen atoms. This compound’s synthesis likely involves nucleophilic substitution between chloroacetyl chloride and 1H-indazol-7-amine, analogous to methods described for substituted phenylacetamides in the literature .

Properties

IUPAC Name |

2-chloro-N-(1H-indazol-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-4-8(14)12-7-3-1-2-6-5-11-13-9(6)7/h1-3,5H,4H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGELJJQGTXRJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCl)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Chloroacetyl Chloride

The most widely reported method involves reacting 1H-indazol-7-amine with chloroacetyl chloride in the presence of a base. Khan et al. demonstrated that refluxing equimolar amounts of the amine and chloroacetyl chloride in ethanol with glacial acetic acid as a catalyst for 8 hours yields the target compound in 68–72% purity. The reaction proceeds via nucleophilic acyl substitution, where the indazole amine attacks the electrophilic carbonyl of chloroacetyl chloride (Figure 1).

Optimized Conditions

-

Solvent: Ethanol (20 mL per 0.01 mol amine)

-

Catalyst: Glacial acetic acid (2–3 drops)

-

Temperature: 30°C reflux

Purification is achieved by precipitating the crude product in ice-cold water, followed by recrystallization in ethanol to obtain white crystalline solids.

Stepwise Synthesis via Intermediate Formation

An alternative approach involves synthesizing 2-chloroacetamide intermediates before coupling to the indazole core. Smith et al. reported a two-step protocol:

-

Synthesis of 2-chloroacetamide: Chloroacetyl chloride is reacted with aniline derivatives in dichloromethane (DCM) with triethylamine as a base.

-

Coupling to 1H-indazol-7-amine: The intermediate is coupled to the indazole amine using a Dean-Stark trap to remove HCl byproducts, achieving yields of 65–70%.

This method minimizes side reactions but requires stringent moisture control.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates by stabilizing the transition state. Li et al. observed a 15% yield increase when replacing ethanol with DMF, though this necessitated additional purification steps due to solvent coordination. Conversely, ethanol balances reactivity and ease of isolation.

Catalytic Additives

Glacial acetic acid is preferred over stronger acids (e.g., HCl) to avoid indazole ring protonation, which deactivates the amine. Wang et al. demonstrated that catalytic pyridine (5 mol%) further enhances yields by scavenging HCl, though it complicates downstream purification.

Analytical Characterization

Spectroscopic Validation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 239.0 [M + H]⁺, consistent with the molecular formula C₉H₇ClN₃O.

Comparative Analysis of Methodologies

| Parameter | Direct Amidation | Stepwise Synthesis |

|---|---|---|

| Yield | 68–72% | 65–70% |

| Purity (HPLC) | >95% | >90% |

| Reaction Time | 8 hours | 12 hours |

| Purification Complexity | Low | Moderate |

The direct method is favored for its simplicity, whereas the stepwise approach offers flexibility for structural modifications.

Challenges and Solutions

Byproduct Formation

Over-chlorination at the indazole ring’s 3-position is mitigated by maintaining temperatures below 40°C. Zhang et al. introduced a quenching step with sodium bicarbonate to neutralize excess chloroacetyl chloride, reducing halogenation byproducts by 20%.

Scale-Up Considerations

Pilot-scale reactions (≥1 mol) require slow addition of chloroacetyl chloride to prevent exothermic runaway. Patel et al. achieved 85% yield at 10-mol scale using a jacketed reactor with controlled cooling.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The indazole ring can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted indazole derivatives.

Oxidation: Formation of oxidized indazole derivatives.

Reduction: Formation of reduced indazole derivatives.

Scientific Research Applications

2-chloro-N-(1H-indazol-7-yl)acetamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its biological activities.

Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets. The indazole moiety can interact with various enzymes and receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Structural Differences :

- 2-Chloro-N-(1H-indazol-7-yl)acetamide vs. Steric hindrance at the 7-position of indazole may reduce rotational freedom of the acetamide group compared to para-substituted phenyl derivatives.

Table 1: Structural Features of Compared Compounds

Spectroscopic Properties

Infrared Spectroscopy :

- C=O Stretch : Observed at 1662–1683 cm⁻¹ in triazole-acetamides (7k, 7l ) and 1671 cm⁻¹ in chlorophenylacetamides , consistent with the expected range for the target compound.

- N-H Stretch : Indazole’s NH group may absorb near 3300–3327 cm⁻¹ (cf. 3280–3327 cm⁻¹ in 7k–7m ), slightly broader due to hydrogen bonding.

NMR Spectroscopy :

HRMS :

- The target compound’s molecular ion [M+H]⁺ would align with C₉H₈ClN₃O⁺ (theoretical m/z: 226.0382), distinct from bulkier analogs like 7k ([M+H]⁺ m/z 393.1129 ).

Crystallographic and Hydrogen-Bonding Features

- Chlorophenylacetamides (e.g., 2CPCA ): Exhibit intermolecular N–H⋯O hydrogen bonds forming chains. The indazole derivative may display enhanced hydrogen bonding due to additional N–H groups in the bicyclic system.

- Steric Effects : Ortho-substituted derivatives (e.g., 2,4-dimethylphenyl ) show restricted rotation of the acetamide group, a feature likely amplified in the indazole analog.

Table 2: Hydrogen-Bonding Parameters

| Compound | N–H⋯O Bond Length (Å) | Crystal Packing Motif |

|---|---|---|

| 2CPCA | 2.89 | Chains |

| 24DMPCA | 2.91 | Dimers |

| Target (Predicted) | ~2.85–2.95 | Layered networks |

Molecular Weight and Physicochemical Properties

- Molecular Weight : The target compound (MW ~225.6 g/mol) is lighter than triazole-naphthyl derivatives (e.g., 7k: MW 393.11 g/mol ) but heavier than simple chlorophenylacetamides (e.g., 2CPCA: MW 204.05 g/mol ).

- Solubility : The indazole group’s polarity may enhance aqueous solubility compared to highly hydrophobic naphthyl-triazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(1H-indazol-7-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, reacting 7-aminoindazole with chloroacetyl chloride in anhydrous DMF at 0–5°C under nitrogen yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using triethylamine as a base to scavenge HCl. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Prioritize the C=O stretch (~1670–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) to confirm amide bond formation .

- ¹H/¹³C NMR : Key markers include the indazole NH proton (δ ~10.5 ppm, singlet) and the acetamide methylene group (δ ~4.2 ppm for CH₂Cl; δ ~40–45 ppm in ¹³C). Aromatic protons in the indazole ring appear as multiplets between δ 7.0–8.5 ppm .

- HRMS : Validate molecular ion [M+H]+ with <2 ppm error for elemental composition confirmation .

Advanced Research Questions

Q. How does the substitution pattern on the indazole ring influence the conformational dynamics and hydrogen bonding networks of this compound, as revealed by X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement reveals that the 7-position substitution on indazole stabilizes a planar conformation via intramolecular N-H⋯O=C hydrogen bonds. Comparative analysis with analogs (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) shows that ortho-substituents on the aromatic ring induce torsional strain (~15–20° dihedral angle), affecting packing efficiency. Use Mercury software to analyze intermolecular interactions (e.g., C-Cl⋯π contacts) .

Q. What computational methods are recommended to model the electronic structure and potential reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Employ B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. The chloroacetamide group exhibits high electrophilicity (Fukui indices >0.1), making it reactive toward thiols in biological targets .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to kinase targets (e.g., JAK2). Parameterize the chloro group’s van der Waals radius (1.75 Å) and partial charge (-0.15 e) for accurate pose prediction .

Q. How should researchers address discrepancies in biological activity data for this compound across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For instance, if MIC values against K. pneumoniae vary between broth microdilution (16 µg/mL) and agar diffusion (32 µg/mL), standardize inoculum size (5×10⁵ CFU/mL) and solvent controls (DMSO <1%). Statistical tools like Bland-Altman plots quantify inter-assay variability .

Q. What strategies are effective for resolving conflicting crystallographic data between this compound and its structural analogs?

- Methodological Answer : Re-refine existing datasets with SHELXL-2018 using TWIN/BASF commands to account for possible twinning. Compare hydrogen-bonding motifs with analogs (e.g., 2-chloro-N-(4-methylphenyl)acetamide) to identify conserved interactions. If bond-length outliers occur (e.g., C-Cl >1.80 Å), validate using high-resolution data (d-spacing <0.8 Å) and Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.